
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)indoline is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an indoline core with a sulfonyl group attached to a phenyl ring, which is further substituted with ethoxy and isopropyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)indoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Sulfonylation: The indoline core is then subjected to sulfonylation using a sulfonyl chloride derivative.
Substitution Reactions: The phenyl ring is further functionalized with ethoxy and isopropyl groups through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product with high purity.
Chemical Reactions Analysis
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)indoline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)indoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity.
Biological Studies: Researchers use this compound to investigate its effects on various biological pathways and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)indoline involves its interaction with specific molecular targets and pathways. The sulfonyl group and indoline core play crucial roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)indoline can be compared with other indole derivatives such as:
1-(Phenylsulfonyl)indoline: Lacks the ethoxy and isopropyl groups, which may result in different biological activities and properties.
1-(Methanesulfonyl)indoline: Contains a methanesulfonyl group instead of a phenylsulfonyl group, leading to variations in reactivity and applications.
1-(Tosyl)indoline: Features a tosyl group, which can influence its chemical behavior and biological activity.
Biological Activity
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)indoline is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which may influence its interaction with biological targets, leading to various pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes an indoline core linked to a sulfonyl group and an ethoxy-substituted phenyl ring, which may contribute to its biological activity.
The mechanism of action for this compound is primarily linked to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity and disrupting key biological pathways. This mechanism is similar to other sulfonamide compounds known for their antimicrobial and anticancer properties .
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 10 μg/mL . The presence of electron-withdrawing groups on the phenyl ring has been correlated with increased antibacterial potency.
Anticancer Activity
The potential anticancer properties of this compound are also noteworthy. Studies on related indole derivatives suggest that modifications at specific positions can enhance cytotoxic effects against cancer cell lines. For example, indole derivatives have been shown to induce apoptosis in cancer cells by affecting signaling pathways related to cell survival .
Case Studies
- Anticancer Study : A study investigated the efficacy of indole derivatives in inducing apoptosis in MDA-MB231 breast cancer cells. The results indicated that specific modifications on the indole ring significantly enhanced cytotoxicity, suggesting that similar approaches could be applied to this compound to improve its anticancer activity .
- Antimicrobial Study : Another study focused on the structure-activity relationship (SAR) of sulfonamide compounds, demonstrating that the introduction of different substituents on the benzene ring influenced their antimicrobial efficacy against various pathogens. This highlights the importance of structural modifications in enhancing biological activity .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)indoline, and how can intermediates be characterized?
- Methodology : A multi-step synthesis is typically employed, starting with the sulfonation of indoline derivatives followed by coupling with substituted aryl groups. For example, sulfonyl chloride intermediates can react with indoline under basic conditions (e.g., pyridine or triethylamine) to form sulfonamide linkages. Key intermediates should be characterized via ¹H/¹³C NMR (e.g., δ 2.49–2.82 ppm for indoline CH/NH groups) and FT-IR (to confirm sulfoxide S=O stretches near 1150–1300 cm⁻¹) . Mass spectrometry (HRMS or ESI-MS) ensures molecular weight accuracy.
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodology : Discrepancies in NMR or IR data (e.g., unexpected splitting or missing peaks) may arise from impurities, tautomerism, or dynamic effects. Use 2D NMR (COSY, HSQC, HMBC) to confirm connectivity and assign ambiguous signals. Cross-validate with computational tools (e.g., DFT-based chemical shift predictions) and compare with structurally analogous compounds, such as morpholin-sulfonyl indoline derivatives .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Methodology : Prioritize polar aprotic solvents (e.g., DMSO, DMF) for initial solubility screening. For stability, perform accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C) and monitor via HPLC-UV. Reference pharmaceutical formulation studies for sulfonamide-containing compounds, which suggest buffered aqueous solutions (pH 6–8) for long-term stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodology : Use Design of Experiments (DoE) to evaluate variables like temperature, catalyst loading, and solvent polarity. For example, continuous flow hydrogenation (as demonstrated for indoline derivatives) reduces reaction time and improves reproducibility compared to batch processes. Monitor reaction progress via in-line FT-IR or LC-MS to identify bottlenecks .
Q. What computational strategies predict the binding affinity of this compound to biological targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina, Glide) against target proteins (e.g., kinases, GPCRs) using crystal structures from the PDB. Validate with MD simulations to assess binding stability. For isoindoline analogs, computational studies have highlighted hydrophobic interactions with sulfonyl groups and π-π stacking with aromatic residues .
Q. How can researchers address discrepancies between in vitro and in vivo activity data?
- Methodology : Re-evaluate pharmacokinetic parameters (e.g., bioavailability, metabolic stability) using liver microsome assays or CYP450 inhibition studies. For sulfonamide derivatives, poor membrane permeability due to high polarity is a common issue. Modify substituents (e.g., ethoxy vs. methoxy groups) to balance lipophilicity (logP) and solubility .
Q. What strategies validate the compound's mechanism of action in complex biological systems?
- Methodology : Combine target engagement assays (e.g., CETSA, NanoBRET) with transcriptomic/proteomic profiling. For example, sulfonamide-containing compounds often inhibit enzymes via sulfonyl-oxygen interactions; confirm using enzymatic assays (e.g., IC₅₀ determination) and competitive binding studies with known inhibitors .
Properties
IUPAC Name |
1-(2-ethoxy-5-propan-2-ylphenyl)sulfonyl-2,3-dihydroindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-4-23-18-10-9-16(14(2)3)13-19(18)24(21,22)20-12-11-15-7-5-6-8-17(15)20/h5-10,13-14H,4,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTNGSVKNGZOCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.